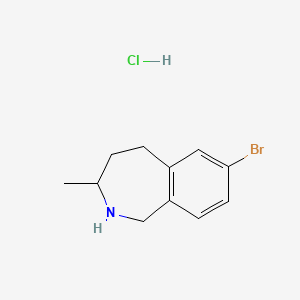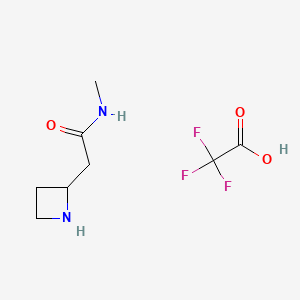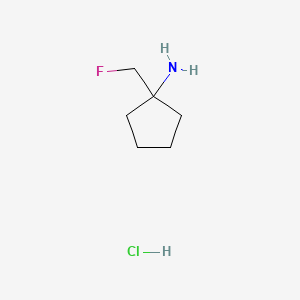
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, commonly referred to as 7-bromo-3-methyl-2,3,4,5-THB, is a synthetic organic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as benzazepines, which are characterized by the presence of a benzene ring and a nitrogen-containing heterocyclic ring. 7-bromo-3-methyl-2,3,4,5-THB has been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. It has been found to have a variety of pharmacological properties, including anxiolytic and antidepressant activity.
科学的研究の応用
7-bromo-3-methyl-2,3,4,5-THB hydrochloride has been studied for its potential therapeutic applications. It has been shown to act as an agonist at the serotonin 5-HT2A receptor, and has been found to possess anxiolytic and antidepressant properties in animal models. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties, as well as to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine.
作用機序
7-bromo-3-methyl-2,3,4,5-THB hydrochloride is thought to act as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, appetite, sleep, and memory. Activation of this receptor is thought to lead to the anxiolytic and antidepressant effects of 7-bromo-3-methyl-2,3,4,5-THB hydrochloride. In addition, it has been found to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine.
Biochemical and Physiological Effects
7-bromo-3-methyl-2,3,4,5-THB hydrochloride has been found to possess a variety of biochemical and physiological effects. In animal models, it has been found to possess anxiolytic and antidepressant properties. In addition, it has been found to possess neuroprotective and anti-inflammatory properties. It has also been found to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine.
実験室実験の利点と制限
The main advantage of using 7-bromo-3-methyl-2,3,4,5-THB hydrochloride in laboratory experiments is its relatively low cost and ease of synthesis. This compound is also relatively stable and can be stored at room temperature. However, the compound's effects on humans have not been well studied, and its long-term safety profile is not known. In addition, the compound is not approved by the FDA for use in humans.
将来の方向性
In the future, further research into the therapeutic potential of 7-bromo-3-methyl-2,3,4,5-THB hydrochloride is warranted. This could include studies of its effects on humans, as well as further investigations into its biochemical and physiological effects. Additionally, further research into the mechanism of action of this compound is needed in order to better understand its therapeutic potential. Finally, further research into the potential side effects of this compound is also warranted.
合成法
7-bromo-3-methyl-2,3,4,5-THB hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of 3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine with bromine in an organic solvent. This reaction is typically carried out at room temperature and yields a product that is approximately 95% pure. Other methods of synthesis, such as the use of anhydrous ammonia or sodium bromide, can also be used to produce 7-bromo-3-methyl-2,3,4,5-THB hydrochloride.
特性
IUPAC Name |
7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-2-3-9-6-11(12)5-4-10(9)7-13-8;/h4-6,8,13H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQZXYYEXXTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(CN1)C=CC(=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)

![[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6608698.png)
![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)
![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)

![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione, cis](/img/structure/B6608720.png)
![tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate](/img/structure/B6608724.png)
![1-{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B6608741.png)
![4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6608747.png)

![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)
![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)
